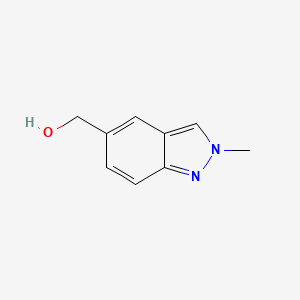

(2-Methyl-2H-indazol-5-yl)methanol

Description

(2-Methyl-2H-indazol-5-yl)methanol (CAS: 1159511-52-0) is a heterocyclic compound featuring a methanol group attached to the 5-position of a 2-methylindazole scaffold. Indazole derivatives are notable for their pharmacological relevance, particularly in kinase inhibition and anticancer research . The methanol substituent enhances solubility and provides a site for further functionalization, making it a versatile intermediate in medicinal chemistry.

Properties

IUPAC Name |

(2-methylindazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-5-8-4-7(6-12)2-3-9(8)10-11/h2-5,12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYREQWDFMCGNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C=CC2=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (2-Methyl-2H-indazol-5-yl)methanol and related compounds:

Structural and Functional Analysis:

Core Heterocycle Differences: this compound contains an indazole ring, which is more rigid and aromatic compared to the imidazole derivatives (e.g., (2-phenyl-1H-imidazol-5-yl)methanol). This rigidity may influence binding affinity in biological targets .

Substituent Effects: The -OH group in this compound facilitates hydrogen bonding, critical for solubility and target engagement. In contrast, the thiourea derivative () introduces sulfur, enhancing metabolic stability but reducing polarity . Bulky groups (e.g., benzylsulfanyl in ) may hinder membrane permeability but improve selectivity for hydrophobic binding pockets .

Synthetic Accessibility: this compound derivatives are synthesized via regioselective C–H functionalization, as seen in , which achieved a 31% yield for a related indazole ester . Imidazole analogs () employ condensation reactions with aldehydes and sodium methylate, suggesting divergent synthetic pathways depending on the heterocycle .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (2-Methyl-2H-indazol-5-yl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reduction of a ketone precursor (e.g., 2-methyl-2H-indazol-5-carbaldehyde) using sodium borohydride (NaBH4) in methanol or ethanol under inert atmospheres. Catalytic methods, such as p-toluenesulfonic acid-assisted imine formation followed by reduction, are also viable . Yield optimization requires precise control of temperature (20–40°C), solvent polarity (methanol > ethanol), and stoichiometric ratios (1:1.2 aldehyde:NaBH4). Impurities often arise from over-reduction or oxidation; purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is recommended .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques :

- <sup>1</sup>H/<sup>13</sup>C NMR : Peaks at δ 4.70–4.90 ppm (hydroxymethyl -CH2OH) and δ 7.20–8.10 ppm (aromatic indazole protons) are diagnostic .

- IR Spectroscopy : O-H stretch (~3300 cm<sup>−1</sup>) and C-N/C=N stretches (1600–1500 cm<sup>−1</sup>) confirm functional groups .

- X-ray crystallography : SHELX software refines bond lengths (e.g., N1-C2 = 1.34 Å) and angles, resolving ambiguities in tautomerism or stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction optimization (e.g., variable yields under similar conditions)?

- Methodological Answer : Contradictions often stem from subtle factors:

- Solvent purity : Trace water in alcohols can hydrolyze intermediates, reducing yield. Use molecular sieves or anhydrous solvents.

- Oxygen sensitivity : Air exposure during NaBH4 reactions may oxidize intermediates; employ Schlenk-line techniques.

- Statistical analysis : Design-of-Experiments (DoE) models (e.g., factorial designs) quantify interactions between variables (temperature, pH, stoichiometry) .

Q. What strategies enhance the biological activity of this compound derivatives through structural modifications?

- Methodological Answer : Activity modulation involves:

- Functional group substitution : Replacing -CH2OH with -COOH (as in 2-(2-methyl-2H-indazol-5-yl)acetic acid) increases polarity, improving solubility and target binding .

- Bioisosteric replacements : Thiourea derivatives (e.g., (2-methyl-2H-indazol-5-yl)thiourea) enhance kinase inhibition by mimicking ATP’s adenine moiety .

- SAR studies : Compare analogs (Table 1) to identify critical substituents for potency.

Table 1 : Structure-Activity Relationships of Indazole Derivatives

Q. What crystallographic best practices ensure accurate determination of this compound’s configuration?

- Methodological Answer :

- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to minimize absorption errors.

- Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding (e.g., O-H···N interactions) .

- Validation : Check for twinning or disorder using PLATON; apply ORTEP for visualizing thermal ellipsoids and molecular packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.